molecular formula C10H11N3O B3040190 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine CAS No. 16907-09-8

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B3040190
CAS RN: 16907-09-8
M. Wt: 189.21 g/mol
InChI Key: ZJKQCWSQSIFTTQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, this information for “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine” was not found .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine” can be used in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol under acidic conditions produced the desired product .

Role in Medicinal Chemistry

Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities . Therefore, “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine”, being a precursor to such heterocycles, can be considered important in medicinal chemistry.

Role in Drug Discovery and Synthesis

The compound “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine” can be used in drug discovery and synthesis. It can serve as a building block in the synthesis of various pharmaceutical compounds.

Probing Tool for SOCE Assays

1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, also known as SKF-96365, is a compound used as a probing tool for Store-Operated Calcium Entry (SOCE) assays . Given the structural similarity, “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine” could potentially be used in similar applications.

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This information was not found for "1-(4-Methoxyphenyl)-1H-pyrazol-5-amine" .

Safety and Hazards

The safety data sheet (SDS) provides information about the hazards of a chemical and the necessary safety precautions. An SDS for “1-(4-Methoxyphenyl)-1H-pyrazol-5-amine” was not found .

properties

IUPAC Name

2-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKQCWSQSIFTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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